molecular formula C22H21N5O3 B2970598 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 899758-67-9

2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2970598
CAS RN: 899758-67-9
M. Wt: 403.442
InChI Key: DANWFMIDFCBQLJ-UHFFFAOYSA-N
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Description

“2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Antioxidant Properties and Polymerization Mediation

Piperidine and pyrrolidine nitroxyl radicals, closely related to the structure of 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide, have been extensively studied for their antioxidant properties, serving as contrast agents, spin probes, radiation protective agents, and mediators in polymerization processes. Their reactivity towards free radicals and reductants highlights their potential in developing new antioxidants and radical polymerizers, with specific focus on enhancing stability against reduction by ascorbic acid (Kinoshita et al., 2009).

Tuberculosis and Mycobacterium tuberculosis Inhibition

Derivatives similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis pantothenate synthetase, a crucial enzyme for the bacteria's survival. This suggests potential applications in developing novel therapeutic agents against tuberculosis, with certain compounds demonstrating significant in vitro activity without cytotoxic effects at therapeutic doses (Samala et al., 2013).

C-H Amination and Organic Synthesis

The use of directing groups closely related to this compound facilitates C-H amination mediated by cupric acetate. This process allows for the effective amination of benzamide derivatives, showcasing the compound's role in organic synthesis, especially in the development of pharmaceuticals and fine chemicals. The broad functional group tolerance and moderate to good yields indicate its utility in synthesizing a wide range of aminated products (Zhao et al., 2017).

Antibacterial and Bioactivity Studies

Metal complexes involving structures similar to this compound have been synthesized and evaluated for their antibacterial activity. These complexes, particularly copper complexes, have shown enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, compared to free ligands. This suggests potential applications in developing new antibacterial agents with improved efficacy (Khatiwora et al., 2013).

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-nitro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-22(18-9-2-3-10-20(18)27(29)30)23-17-8-6-7-16(15-17)19-11-12-21(25-24-19)26-13-4-1-5-14-26/h2-3,6-12,15H,1,4-5,13-14H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANWFMIDFCBQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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